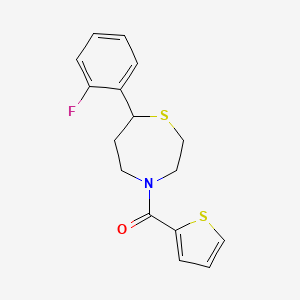

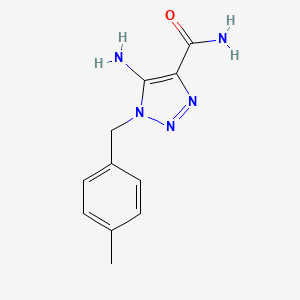

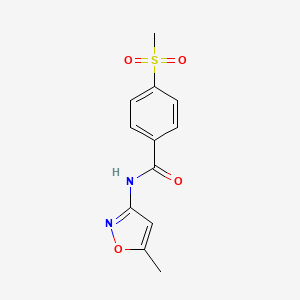

5-Amino-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide

Overview

Description

5-Amino-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide (AMT-4-C) is a novel synthetic compound that has been used in scientific research due to its unique properties and potential applications. It is a derivative of 1H-1,2,3-triazole, a heterocyclic compound that is used in a variety of organic synthesis applications. AMT-4-C has been studied for its ability to act as an inhibitor of certain enzymes, its potential to act as a therapeutic agent and its potential use in laboratory experiments.

Scientific Research Applications

Synthesis of 8-Azapurines

5-Amino-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide and its derivatives are used in the synthesis of 8-azapurines. These compounds are synthesized from 4-amino-1,2,3-triazole-5-carboxamides, which are condensed with various acetates to yield 8-azapurin-6-ones (Albert & Trotter, 1979).

Antimicrobial Properties

Novel 1H-1,2,3-triazole-4-carboxamides, including derivatives of this compound, show promise as antimicrobial agents. These compounds have been evaluated for their activity against various bacterial strains and pathogenic yeasts (Pokhodylo et al., 2021).

Development of Peptidomimetics and Bioactive Compounds

The compound is also suitable for the preparation of peptidomimetics and biologically active compounds. A protocol has been developed for creating a protected version of this triazole amino acid to avoid the Dimroth rearrangement, a common challenge in its chemistry (Ferrini et al., 2015).

Synthesis of Nucleosides

Derivatives of this compound are utilized in the synthesis of nucleosides, which are important compounds in various biological processes (Naik et al., 1974).

Applications in Heterocyclic Chemistry

This compound plays a significant role in heterocyclic chemistry, particularly in the synthesis of various heterocyclic compounds and exploration of their properties. Its unique structure allows for the formation of complex heterocyclic systems that are valuable in experimental biology (Albert, 1986).

Multicomponent Reactions

The compound is involved in multi-component reactions, leading to the formation of triazoles with potential antibacterial and antifungal activities. Such reactions contribute to the development of new therapeutic agents (Vo, 2020).

properties

IUPAC Name |

5-amino-1-[(4-methylphenyl)methyl]triazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N5O/c1-7-2-4-8(5-3-7)6-16-10(12)9(11(13)17)14-15-16/h2-5H,6,12H2,1H3,(H2,13,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFZMVZWDHQUUQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C(=C(N=N2)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{4-[(Benzylsulfonyl)methyl]-4-hydroxypiperidino}[3-(trifluoromethyl)phenyl]methanone](/img/structure/B2378467.png)

![4,4'-[(1,2,3,3,4,4-Hexafluorocyclobutane-1,2-diyl)bis(oxy)]bisphenol](/img/structure/B2378474.png)

![1-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B2378477.png)

![4-(6-methoxy-4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinolin-1-yl)phenyl methyl ether](/img/structure/B2378479.png)